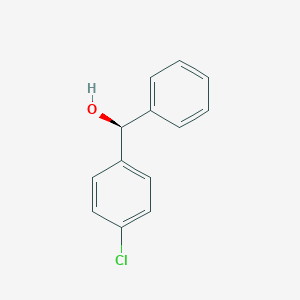
5-Azidouridine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 5-Azidouridine is characterized by a molecular weight of 285.21 g/mol . The exact mass and monoisotopic mass are 285.07093309 g/mol . The molecular formula is C9H11N5O6 .Physical And Chemical Properties Analysis
This compound has several physical and chemical properties. It has a molecular weight of 285.21 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 8, and a rotatable bond count of 3 . It also has a topological polar surface area of 134 Ų and a heavy atom count of 20 .Applications De Recherche Scientifique
Formation de radicaux centrés sur l'azote
La 5-Azidouridine a été utilisée pour étudier la formation de radicaux centrés sur l'azote par l'intermédiaire d'une fixation dissociative d'électrons sur le groupe azido. Cette recherche fournit des informations sur la réactivité et la stabilité des azidonucléosides .
Chimie click pour la bioconjugaison
Le composé est utilisé dans les réactions de chimie click pour créer des produits triazoles, qui sont précieux dans les applications de bioconjugaison et d'imagerie fluorescente .
Marquage par photoaffinité
La this compound diphosphate-glucose (5-N3UDP-Glc) est utilisée dans le marquage par photoaffinité pour identifier les domaines de liaison, comme dans l'étude de la synthase de sucrose-phosphate (SPS) chez les plantes .
Synthèse des siARN
Elle sert de précurseur dans la synthèse en plusieurs étapes d'un support solide portant la 5'-aminouridine pour la synthèse automatisée de petits ARN interférents (siARN), qui sont essentiels dans les techniques d'extinction des gènes .
Imagerie fluorescente des cellules vivantes
Le groupe azido dans la this compound permet son utilisation en imagerie fluorescente des cellules vivantes, offrant un outil pour visualiser les processus cellulaires .
Développement et modification des médicaments
Les chercheurs ont exploré le potentiel de la this compound dans le développement de médicaments, en particulier dans la modification d'analogues nucléosidiques à des fins thérapeutiques.
Ces applications démontrent la polyvalence et l'importance de la this compound dans divers domaines de la recherche scientifique. Chaque application exploite les propriétés uniques du composé pour faire progresser notre compréhension et nos capacités en biologie et en chimie.
Pour des informations plus détaillées sur chaque application, vous pouvez vous référer aux références fournies.
MDPI - Nitrogen-Centered Radicals Derived from Azidonucleosides ResearchGate - Strain Promoted Click Chemistry OUP - Identification of the Uridine-Binding Domain
Safety and Hazards
Mécanisme D'action
Target of Action
5-Azidouridine is a chemical analogue of the cytosine nucleoside present in DNA and RNA . The primary target of this compound is DNA methyltransferase , an enzyme that plays a crucial role in the methylation of DNA . This methylation is a key process in gene expression, cellular differentiation, and maintaining genomic stability.
Mode of Action
This compound exerts its effects through two main mechanisms. At low doses, it inhibits DNA methyltransferase, leading to hypomethylation of DNA . This hypomethylation can alter gene expression and disrupt the normal function of cells. At high doses, this compound incorporates itself into RNA and DNA, inducing cytotoxicity . This incorporation disrupts RNA metabolism and inhibits protein and DNA synthesis .
Biochemical Pathways
The incorporation of this compound into RNA and DNA disrupts the normal biochemical pathways of these molecules. This disruption can lead to changes in gene expression and the function of proteins synthesized from the affected RNA . The specific pathways affected can vary depending on the cell type and the specific genes that are hypomethylated.
Result of Action
The result of this compound’s action is a disruption in normal cellular processes, including RNA metabolism and protein synthesis . This disruption can lead to cell death, particularly in cancer cells that have aberrant DNA methylation patterns . Therefore, this compound has potential as an anti-neoplastic agent.
Propriétés
IUPAC Name |
5-azido-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O6/c10-13-12-3-1-14(9(19)11-7(3)18)8-6(17)5(16)4(2-15)20-8/h1,4-6,8,15-17H,2H2,(H,11,18,19)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPROYOABONMOS-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609998 | |
| Record name | 5-Azidouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1355028-82-8 | |
| Record name | 5-Azidouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-azidouridine interact with its target proteins, and what are the downstream effects?
A1: this compound is a photoaffinity label. This means it binds to its target protein and, upon exposure to UV light, forms a stable covalent bond. [, , ] This covalent attachment allows researchers to identify the binding site of the nucleotide within the target protein. For example, this compound diphosphate-glucose (5-N3UDP-Glc) was used to identify the UDP-glucose binding domain in sucrose-phosphate synthase (SPS). [, ] The covalent binding of the photoaffinity label allowed the isolation and identification of the specific peptide region within SPS responsible for binding UDP-glucose. []
Q2: What is the structural characterization of this compound and its derivatives?
A2: this compound is a uridine analog where the 5-position hydrogen is replaced by an azido group (-N3). While the exact molecular formula and weight depend on the specific derivative, a common example is this compound triphosphate (5-N3UTP). [] Spectroscopic data, such as UV-Vis absorbance and fluorescence, can be used to characterize these compounds and monitor their interactions with proteins.
Q3: Can you provide an example of how this compound derivatives have been used to study specific enzymes?
A3: Researchers successfully employed a this compound derivative to investigate a nucleolar endoribonuclease involved in ribosomal RNA processing. [] They incorporated this compound into an RNA transcript containing the enzyme's target site. Upon UV irradiation, the this compound formed a covalent bond with the enzyme, allowing the researchers to isolate and identify the enzyme through techniques like SDS-PAGE and UV cross-linking. []
Q4: What are the advantages of using this compound derivatives as photoaffinity probes compared to other methods?
A4: this compound offers several advantages as a photoaffinity label. First, its structure closely resembles natural nucleotides, enabling it to bind specifically to nucleotide-binding sites. Second, the photoactivation step provides precise temporal control over covalent bond formation. Finally, the azido group exhibits high reactivity upon UV irradiation, leading to efficient cross-linking with the target protein. These characteristics make this compound derivatives valuable tools for studying nucleotide-binding proteins and their functions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B172843.png)
![1H-Thieno[2,3-d]pyrimidine-2,4-dithione](/img/structure/B172848.png)
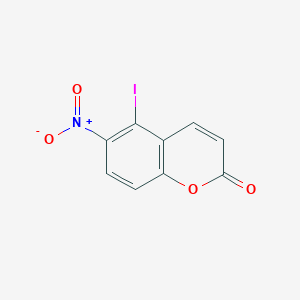
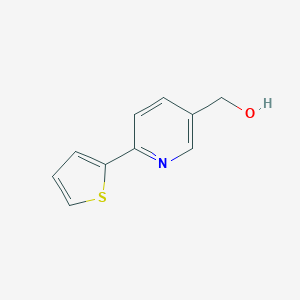
![Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B172863.png)
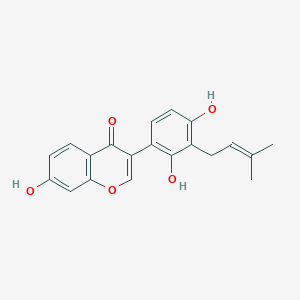
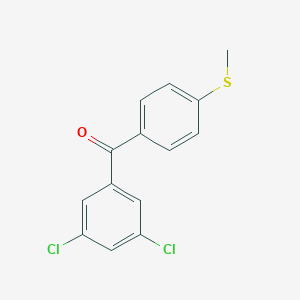

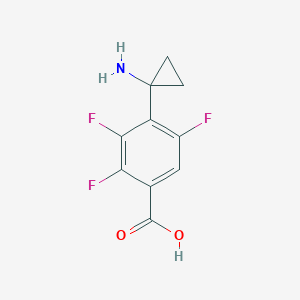
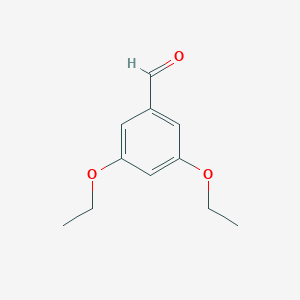
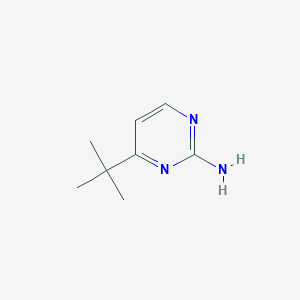
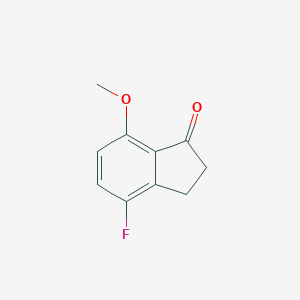
![5-Methoxy-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B172885.png)
